4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine is a complex organic compound featuring a triazole and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the tert-butyl group and the pyrazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-3-iodoheptane
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine is unique due to its specific combination of a triazole and pyrazole ring system with a tert-butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N6 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C10H16N6/c1-10(2,3)9-13-8(16(4)15-9)6-5-12-14-7(6)11/h5H,1-4H3,(H3,11,12,14) |
InChI Key |
HCTDUJOXYXLEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)C2=C(NN=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.